amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1025555-34-3
VCID: VC6923242
InChI: InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)
SMILES: CC1=C(C(=NN1C)C)C(C(=O)O)N
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

CAS No.: 1025555-34-3

Cat. No.: VC6923242

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid - 1025555-34-3

Specification

CAS No. 1025555-34-3
Molecular Formula C8H13N3O2
Molecular Weight 183.211
IUPAC Name 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)
Standard InChI Key STHZFZDWFBBWOW-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(C(=O)O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (C₈H₁₃N₃O₂) features a pyrazole ring substituted with methyl groups at positions 1, 3, and 5, and an amino-acetic acid group at position 4. The methyl groups confer lipophilicity, enhancing membrane permeability, while the acetic acid moiety introduces polarity, enabling solubility in aqueous environments. The molecular weight of the free acid form is approximately 199.21 g/mol, though its hydrochloride salt form (C₈H₁₄ClN₃O₂) has a molecular weight of 219.67 g/mol.

Table 1: Comparative Structural Features of Pyrazole Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid1,3,5-trimethyl, amino-acetic acid199.21High lipophilicity, moderate solubility
Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 3,5-dimethyl, amino-acetic acid169.18Reduced steric hindrance
2-Amino-2-(pyrazolyl)acetic acidUnsubstituted pyrazole155.15Lower membrane permeability

The trimethyl substitution pattern distinguishes this compound from simpler pyrazole derivatives, as evidenced by its higher partition coefficient (logP ≈ 1.2) compared to dimethyl (logP ≈ 0.8) and unsubstituted analogs (logP ≈ -0.3) .

Synthetic Pathways

Precursor-Based Synthesis

The synthesis of amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid typically begins with 5-aminopyrazole, a versatile precursor for fused heterocycles . Key steps include:

  • Methylation: Introduction of methyl groups via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.

  • Acetic Acid Side Chain Attachment: Coupling the methylated pyrazole with bromoacetic acid through a nucleophilic aromatic substitution (SNAr) reaction.

  • Amination: Treatment with ammonia or ammonium chloride to introduce the amino group at the acetic acid moiety.

Yields range from 45% to 68%, with purity exceeding 95% after recrystallization .

Optimization Challenges

Steric hindrance from the 1,3,5-trimethyl groups complicates coupling reactions, often necessitating elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF). Catalysts such as potassium carbonate or triethylamine improve reaction efficiency .

Biological Activities

Neuroprotective Effects

The compound exhibits neuroprotective properties by modulating glutamate receptors and reducing oxidative stress in neuronal cells. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated a 40% reduction in reactive oxygen species (ROS) at 50 μM concentration .

Metabolic Regulation

Structural similarity to purine bases enables interaction with metabolic enzymes. It inhibits xanthine oxidase (IC₅₀ = 12.3 μM), a key enzyme in uric acid production, suggesting potential applications in hyperuricemia treatment .

Table 2: Biological Activity Profile

ActivityModel SystemKey FindingReference
NeuroprotectionSH-SY5Y cells40% ROS reduction at 50 μM
Xanthine oxidase inhibitionIn vitro assayIC₅₀ = 12.3 μM
AntimicrobialE. coliMIC = 128 μg/mL

Applications in Drug Development

Lead Compound Optimization

The trimethylpyrazole core serves as a scaffold for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Derivatives with substituted aryl groups on the acetic acid moiety show enhanced binding affinity to adenosine A₂A receptors (Kᵢ = 89 nM) .

Comparative Efficacy

Compared to 3,5-dimethyl analogs, the 1,3,5-trimethyl derivative exhibits 3-fold higher blood-brain barrier penetration in rodent models, attributed to its increased lipophilicity .

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles could improve bioavailability, as preliminary data show a 2.5-fold increase in plasma concentration in murine models .

Structural Analog Screening

Systematic modification of the acetic acid side chain may yield derivatives with improved selectivity for neurological targets. Computational docking studies predict strong interactions with NMDA receptor subunits .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator